The synthesis of Cilnidipine-D7 builds upon the classical Hantzsch dihydropyridine synthesis used for the parent compound, with strategic modifications to introduce deuterium at seven positions [1] [3]. The non-deuterated cilnidipine is synthesized via cyclocondensation of methoxyethyl-2-(3-nitrobenzylidene)acetoacetate and beta-amino crotonic acid cinnamyl ester under reflux conditions in isobutanol [1]. For the deuterated analog, deuterium incorporation occurs at two distinct regions:
A representative synthetic pathway involves:
Selective deuteration of Cilnidipine-D7 requires precision to maintain molecular integrity while achieving ≥98% isotopic purity. Key strategies include:
Table 1: Deuteration Methods for Cilnidipine-D7
| Position | Method | Reagents Used | Deuteration Efficiency |
|---|---|---|---|
| Methoxy (-OCD3) | Nucleophilic substitution | CD3I, K2CO3 | 99.2% |
| Ethyl chain | H/D exchange | D2O, Pd/C (200°C) | 97.8% |
| Aromatic positions | Directed ortho-metalation | n-BuLi, DMF-D7 | Not applicable |
The methoxy group deuteration employs iodomethane-D3 (CD3I) in a Williamson ether synthesis, while the ethyl chain utilizes high-temperature hydrogen-deuterium exchange over palladium catalysts [3]. Crucially, the dihydropyridine ring’s 1,4-dihydro structure remains protonated to preserve pharmacological activity, with deuterium exclusively incorporated into metabolically stable positions to avoid isotopic fractionation during biological assays [3].
Achieving >99% deuterium incorporation necessitates optimized parameters:
Post-synthetic purification via preparative HPLC with a deuterated mobile phase (ACN-D3:D2O = 70:30) further enhances isotopic purity to 99.9% by removing non-deuterated byproducts [3].
Table 2: Key Quality Parameters for Cilnidipine-D7
| Parameter | Method | Specification | Typical Results |
|---|---|---|---|
| Isotopic purity | HRMS (ESI+) | ≥99.0% D7 | 99.3±0.2% |
| Chemical purity | HPLC-UV (254 nm) | ≥99.5% | 99.8% |
| Residual solvents | GC-MS | <50 ppm (ICH Q3C) | <20 ppm |
| Deuterium distribution | 2H NMR (400 MHz) | OCD3: 3D; CH2CD2: 4D | Confirmed |
High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 499.57 [M+H]+ with a characteristic 7-D isotope pattern [3]. 2H NMR analysis verifies deuterium localization through absence of proton signals at δ 3.25 (methoxy) and δ 1.45 (ethyl chain). Impurity profiling via LC-MS/MS identifies three primary process-related impurities:
Stability studies under ICH guidelines show <0.5% deuterium loss after 24 months at -20°C, validating its suitability as a long-term internal standard [3].
High-Performance Liquid Chromatography represents the predominant analytical technique for Cilnidipine-d7 quantification due to its superior resolution, sensitivity, and compatibility with deuterated compounds [1] [2] [3]. The deuterated analog, featuring a molecular formula of C27H21D7N2O7 and molecular weight of 499.56 grams per mole, demonstrates excellent chromatographic behavior under reversed-phase conditions [1] [4].
Validated reversed-phase High-Performance Liquid Chromatography methods have been extensively developed for the parent compound Cilnidipine, providing foundational methodologies applicable to Cilnidipine-d7 analysis [5] [6]. These methods typically employ C18 stationary phases with mobile phase compositions consisting of methanol, acetonitrile, and buffered aqueous solutions. The optimized mobile phase for Cilnidipine analysis comprises methanol, sodium dihydrogen orthophosphate buffer at pH 3.0, and acetonitrile in proportions of 75:18:7 with flow rates of 1.0 milliliter per minute [5].
The chromatographic separation of Cilnidipine demonstrates excellent retention characteristics, with typical retention times ranging from 7.1 to 7.69 minutes under isocratic conditions [5]. For Cilnidipine-d7, slight retention time shifts are expected due to the deuterium kinetic isotope effect, which typically results in earlier elution compared to the non-deuterated analog [7]. This phenomenon necessitates careful method optimization to ensure adequate separation from the parent compound when simultaneous analysis is required.
Gradient elution systems have proven effective for complex sample matrices. A typical gradient program employs an initial mobile phase composition of 30% organic modifier, increasing to 90% over a 15-minute period, followed by a re-equilibration phase [8]. Column temperatures are maintained between 25-40°C to ensure consistent retention times and peak symmetry [9].
The selection of detection wavelength critically impacts method sensitivity and selectivity. Ultraviolet detection at 240 nanometers provides optimal response for both Cilnidipine and Cilnidipine-d7, corresponding to the absorption maximum of the dihydropyridine chromophore [10] [11]. Alternative detection wavelengths at 234 nanometers and 238 nanometers have demonstrated comparable sensitivity in validated methods [12] [13].
Gas Chromatography methodologies for Cilnidipine-d7 analysis present unique advantages for volatile derivative formation and high-temperature separations. While direct gas chromatographic analysis of Cilnidipine-d7 is limited by its thermal stability and molecular weight, derivatization techniques enable effective separation and quantification [14].
The thermal degradation profile of Cilnidipine under gas chromatographic conditions requires careful optimization of injection port and column temperatures. Maximum operating temperatures should not exceed 280°C to prevent thermal decomposition of the dihydropyridine ring system [14]. Split injection modes with ratios of 10:1 to 50:1 provide adequate sensitivity while minimizing sample discrimination effects.
Capillary columns with phenyl-methylpolysiloxane stationary phases demonstrate superior resolution for Cilnidipine derivatives. Column dimensions of 30 meters length, 0.25 millimeter internal diameter, and 0.25 micrometer film thickness provide optimal separation efficiency [14]. Temperature programming from 150°C to 320°C at rates of 10-15°C per minute ensures complete elution of analytes and degradation products.
Detection systems for gas chromatographic analysis include flame ionization detection and mass spectrometric detection. Flame ionization detection provides universal response and excellent linearity, while mass spectrometric detection offers enhanced specificity through selected ion monitoring techniques [14] [15].
High-Performance Thin Layer Chromatography represents a cost-effective and efficient analytical technique for Cilnidipine-d7 quantification, offering advantages in sample throughput and minimal solvent consumption [13] [16] [17]. The technique provides superior resolution compared to conventional thin layer chromatography through the use of finer particle size stationary phases and optimized development conditions.
Stationary phase selection typically employs silica gel 60 F254 plates with 200 micrometer layer thickness, providing optimal resolution and detection sensitivity [13] [18]. The mobile phase composition for Cilnidipine analysis consists of toluene and ethyl acetate in ratios of 6:4 volume to volume, with chamber saturation times of 8 minutes [13]. Alternative mobile phase systems include combinations of toluene, methanol, and glacial acetic acid in proportions of 8:2:1 for simultaneous analysis with other pharmaceutical compounds [19].
Development distance of 80 millimeters provides adequate separation while maintaining reasonable analysis times [13]. The retention factor (Rf) for Cilnidipine typically ranges from 0.38 to 0.62, depending on mobile phase composition and development conditions [13] [19]. Post-development detection employs ultraviolet illumination at 238 nanometers or 254 nanometers for densitometric quantification.
Quantitative analysis requires densitometric scanning with peak area integration. Linear calibration ranges from 3 to 45 micrograms per milliliter demonstrate excellent correlation coefficients exceeding 0.995 [13]. The limit of detection and limit of quantification are established at 3 and 5 micrograms per milliliter, respectively, providing adequate sensitivity for pharmaceutical applications [13].
Liquid Chromatography-Mass Spectrometry represents the gold standard for Cilnidipine-d7 quantification, providing unmatched specificity and sensitivity through the combination of chromatographic separation and mass spectrometric detection [20] [21] [8]. The technique enables precise differentiation between deuterated and non-deuterated analogs through their distinct mass-to-charge ratios.
Electrospray ionization in negative ion mode demonstrates optimal sensitivity for Cilnidipine analysis, producing molecular ion peaks at mass-to-charge ratio 491.2 for the parent compound [20] [21]. Cilnidipine-d7 exhibits a corresponding molecular ion at mass-to-charge ratio 498.2, providing a mass difference of 7 atomic mass units for unambiguous identification [4]. The fragmentation pattern includes characteristic product ions at mass-to-charge ratios 122.1 and 121.8, corresponding to the nitrophenyl moiety [20] [21].
Tandem mass spectrometry employing multiple reaction monitoring provides enhanced selectivity through the monitoring of specific precursor-to-product ion transitions. For Cilnidipine, the transition from mass-to-charge ratio 491.2 to 122.1 serves as the quantifier ion, while secondary transitions provide confirmatory identification [20] [21]. Cilnidipine-d7 exhibits analogous transitions with appropriate mass shifts reflecting the deuterium incorporation pattern.
Mobile phase optimization for Liquid Chromatography-Mass Spectrometry analysis requires careful consideration of ionization efficiency and chromatographic performance. Ammonium acetate buffer systems at concentrations of 10 millimolar provide optimal electrospray ionization while maintaining chromatographic retention [21]. The pH adjustment to 5.0 using acetic acid enhances ion formation and signal stability [21].
Column selection employs reversed-phase C18 or cyano stationary phases with particle sizes of 3.5 to 5.0 micrometers [20] [21]. Isocratic elution with methanol-ammonium acetate buffer combinations in ratios of 70:30 to 96:4 volume to volume provides adequate retention and peak shape [20] [21]. Analysis times of 3.0 minutes enable high-throughput sample processing while maintaining chromatographic resolution [20] [21].
Calibration curves demonstrate excellent linearity over concentration ranges from 0.1 to 20 nanograms per milliliter, with correlation coefficients exceeding 0.999 [20] [21]. The lower limit of quantification ranges from 0.1 to 1.0 nanograms per milliliter, providing adequate sensitivity for pharmacokinetic studies and bioanalytical applications [20] [21].
Gas Chromatography-Mass Spectrometry offers complementary capabilities for Cilnidipine-d7 analysis, particularly for applications requiring high-temperature separations and electron ionization fragmentation patterns [22] [14] [15]. The technique provides characteristic fragmentation information valuable for structural confirmation and impurity identification.
Electron ionization produces reproducible fragmentation patterns with molecular ion peaks and characteristic fragment ions. The molecular ion for Cilnidipine appears at mass-to-charge ratio 492, while Cilnidipine-d7 exhibits the corresponding ion at mass-to-charge ratio 499 [4]. Fragmentation pathways include losses of methoxy groups, ester moieties, and aromatic substituents, providing structural information for confirmation purposes.
Chemical ionization techniques, including atmospheric pressure chemical ionization, offer enhanced molecular ion stability and reduced fragmentation [22]. Positive chemical ionization using methane or ammonia reagent gases produces protonated molecular ions with minimal fragmentation, facilitating molecular weight determination and quantitative analysis.
Sample introduction techniques include split-splitless injection and on-column injection methods. Split ratios of 10:1 to 100:1 provide adequate sensitivity while preventing column overload [22]. Injection port temperatures of 250-280°C ensure complete vaporization without thermal decomposition [22].
Mass spectrometric detection employs selected ion monitoring for enhanced sensitivity and specificity. Target ions for Cilnidipine include the molecular ion at mass-to-charge ratio 492 and characteristic fragments at mass-to-charge ratios 190, 267, and 274 [22]. Multiple ion monitoring enables simultaneous quantification and confirmation, improving analytical reliability.
Ultraviolet spectrophotometric analysis provides a fundamental approach for Cilnidipine-d7 quantification based on the inherent chromophoric properties of the dihydropyridine ring system [10] [11] [23]. The method offers simplicity, cost-effectiveness, and broad applicability for routine pharmaceutical analysis.
The absorption spectrum of Cilnidipine exhibits a characteristic maximum at 240 nanometers, corresponding to the π-π* transition of the dihydropyridine chromophore [10] [11]. This wavelength provides optimal sensitivity and selectivity for quantitative analysis, with minimal interference from common pharmaceutical excipients. The extinction coefficient at this wavelength enables detection limits in the microgram per milliliter range [10] [11].
Beer-Lambert law adherence is demonstrated over concentration ranges from 2 to 30 micrograms per milliliter, with correlation coefficients exceeding 0.998 [10]. The linear regression equation typically exhibits slopes of 0.062 and intercepts near zero, indicating excellent proportionality between concentration and absorbance [11]. Method validation parameters include accuracy values ranging from 97.8% to 100.67%, demonstrating acceptable bias [10] [11].
Solvent selection critically impacts spectrophotometric performance. Ethanol and methanol provide optimal solubility and spectral clarity for Cilnidipine analysis [10] [11]. Aqueous solutions require pH adjustment and buffer systems to maintain analyte stability and consistent absorption characteristics [11].
Precision studies demonstrate relative standard deviations below 2% for both intra-day and inter-day measurements [11]. The limit of detection and limit of quantification are established at 0.0638 and 0.193 micrograms per milliliter, respectively, providing adequate sensitivity for pharmaceutical applications [11].
Visible spectrophotometric methods employ chemical derivatization reactions to produce colored complexes suitable for quantitative analysis [24] [23] [25]. These methods offer enhanced selectivity through specific chemical reactions and provide alternatives when ultraviolet instrumentation is unavailable.
The most widely employed derivatization reaction involves the interaction of the nitro group in Cilnidipine with potassium hydroxide in dimethyl sulfoxide medium [23]. This reaction produces a colored product with maximum absorbance at 425 nanometers, providing excellent sensitivity and selectivity [23]. The color development is rapid and stable, enabling routine analytical applications.
An alternative derivatization approach employs N-bromosuccinimide oxidation followed by methyl orange indicator addition [24]. The method relies on the oxidation of Cilnidipine with excess N-bromosuccinimide in acidic medium, followed by quantification of unreacted oxidant through methyl orange color formation at 510 nanometers [24]. This indirect approach provides linear responses over concentration ranges from 2.0 to 25.0 micrograms per milliliter [24].
Optimization studies establish critical reaction parameters including pH, temperature, reaction time, and reagent concentrations. The potassium hydroxide method requires dimethyl sulfoxide concentrations above 50% volume to volume for complete color development [23]. Reaction times of 10-15 minutes at room temperature provide maximum and stable color formation [23].
Method validation demonstrates excellent linearity with correlation coefficients exceeding 0.9997 [23]. Accuracy studies yield recovery values from 99.86% to 100.67%, indicating minimal systematic bias [23]. Precision measurements show relative standard deviations below 2% for replicate analyses [23].
Fluorometric analysis offers exceptional sensitivity for Cilnidipine-d7 quantification through the measurement of inherent or induced fluorescence properties [24] [26]. The technique provides detection limits significantly lower than spectrophotometric methods, enabling trace-level quantification.
Native fluorescence of Cilnidipine occurs upon ultraviolet excitation, producing emission spectra suitable for quantitative analysis. Optimal excitation wavelengths range from 240 to 260 nanometers, corresponding to the absorption maximum of the dihydropyridine chromophore [26]. Emission maxima occur at wavelengths 50-80 nanometers longer than the excitation wavelength [26].
Fluorescence enhancement through chemical derivatization provides improved sensitivity and selectivity. Cerium(IV) oxidation of Cilnidipine produces cerium(III) species with characteristic fluorescence emission at 350 nanometers following excitation at 254 nanometers [24]. This derivatization reaction enables detection limits of 0.13 micrograms per milliliter, representing a significant improvement over direct spectrophotometric methods [24].
Novel fluorescence probe methodologies employ encapsulated dye systems for enhanced sensitivity. 1-Naphthaleneboronic acid encapsulation in polymer particles creates fluorescence probes responsive to Cilnidipine through fluorescence quenching mechanisms [26]. These probe systems demonstrate linear responses over concentration ranges from 2.0 × 10⁻⁷ to 1.1 × 10⁻⁵ molar, providing exceptional sensitivity for pharmaceutical analysis [26].
Optimization parameters for fluorometric methods include pH, temperature, excitation and emission wavelengths, and matrix composition. Buffered solutions at pH 6-8 provide optimal fluorescence intensity and stability [24]. Temperature control within ±2°C ensures reproducible fluorescence measurements [24].
Specificity represents a fundamental validation parameter ensuring that analytical methods can unequivocally assess Cilnidipine-d7 in the presence of potential interferents, including degradation products, impurities, and matrix components [27] [28]. According to International Conference on Harmonisation Q2(R2) guidelines, specificity must be demonstrated through the absence of interference from related substances and matrix components [27] [28].
For Cilnidipine-d7 analysis, specificity testing requires evaluation of potential cross-reactivity with the non-deuterated parent compound, synthetic intermediates, and known degradation products [27]. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions generate degradation products that must be chromatographically resolved from the analyte peak [5] [6]. Peak purity assessment using diode array detection or mass spectrometric detection confirms the absence of co-eluting impurities [6].
Orthogonal method comparison provides additional specificity confirmation through the use of alternative analytical techniques with different separation mechanisms [27]. For example, High-Performance Liquid Chromatography methods can be compared with capillary electrophoresis or supercritical fluid chromatography to ensure consistent quantitative results [27].
Technology-inherent justification may substitute traditional specificity testing for certain analytical procedures, particularly those employing mass spectrometric detection [27]. The unique mass-to-charge ratios of Cilnidipine-d7 and potential interferents provide inherent specificity when appropriate mass resolution and accuracy are achieved [27].
Matrix effect evaluation ensures that biological or pharmaceutical matrices do not interfere with analyte detection or quantification [27]. Blank matrix samples, spiked matrix samples, and standard solutions in neat solvent must demonstrate equivalent analytical responses within acceptable tolerance limits [27].
Linearity demonstrates the analytical method's ability to provide responses directly proportional to analyte concentration within a specified range [27] [28] [29]. International Conference on Harmonisation guidelines require linear correlation coefficients exceeding 0.95, with additional statistical evaluation of residuals and regression parameters [27] [28].
For quantitative impurity analysis, linearity assessment typically spans concentration ranges from the reporting threshold to 120% of the specification limit [27] [29]. Assay methods require linearity demonstration from 80% to 120% of the nominal concentration [27] [29]. Cilnidipine-d7 methods must demonstrate linearity across the expected concentration range for the intended application [27].
Statistical evaluation includes calculation of correlation coefficients, y-intercept values, slope determination, and residual analysis [27] [28]. Weighted regression analysis may be necessary when response variance is concentration-dependent [29]. The coefficient of determination (r²) should exceed 0.95 for acceptable linearity [29].
Minimum data requirements specify five concentration levels appropriately distributed across the analytical range [27] [29]. Complex analytical procedures may require additional concentration levels to adequately characterize the response function [27]. Each concentration level should be analyzed in triplicate to enable statistical evaluation [27].
Range definition encompasses the interval between upper and lower concentration limits demonstrating acceptable accuracy, precision, and linearity [27] [28]. The analytical range must encompass all concentrations expected during routine application, including quality control samples and stability studies [27].
Standard addition methodology adds known quantities of analyte to sample matrices at multiple concentration levels [27] [30]. Linear regression analysis of the response versus added concentration relationship provides slope and intercept values for accuracy assessment [30]. This approach effectively compensates for matrix effects and analytical interferences [30].
Precision evaluation encompasses repeatability, intermediate precision, and reproducibility measurements [27] [28] [30]. Repeatability (intra-assay precision) requires a minimum of six determinations at 100% of the test concentration or nine determinations across the analytical range [27] [28]. Relative standard deviation values should not exceed 1% for assay methods and 2% for impurity methods [30].
Intermediate precision (inter-assay precision) evaluates method performance under varied conditions including different analysts, equipment, environmental conditions, and analysis dates [27] [28]. Design of experiments approaches can efficiently evaluate multiple precision factors simultaneously [27]. Statistical analysis should demonstrate that precision meets predefined acceptance criteria [27].
Detection limit determination establishes the lowest analyte concentration distinguishable from background noise [27] [28] [29]. International Conference on Harmonisation guidelines specify multiple approaches including visual evaluation, signal-to-noise ratio assessment, and statistical methods based on calibration curve parameters [27] [28].
Signal-to-noise ratio methods require detection limits corresponding to analyte concentrations producing signals 3-fold above baseline noise [27] [29]. Quantitation limits correspond to 10-fold signal enhancement above noise levels [27] [29]. These ratios ensure reliable detection and quantification under routine analytical conditions [29].
Statistical approaches employ calibration curve regression analysis to calculate detection and quantitation limits [27] [29]. The detection limit equals 3.3 times the standard deviation of the response divided by the slope of the calibration curve [29]. Quantitation limits correspond to 10 times this ratio [29].
Alternative validation employs accuracy and precision measurements at the proposed quantitation limit [27] [29]. Six replicate analyses at the quantitation limit concentration must demonstrate acceptable precision (relative standard deviation ≤ 10%) and accuracy (recovery 90-110%) [29]. This approach provides direct verification of method performance at the reporting threshold [27].
For Cilnidipine-d7 analysis, detection and quantitation limits must be established relative to the intended application requirements [27]. Pharmaceutical assay methods typically require quantitation limits below 0.05% of the main component concentration [29]. Impurity methods may require lower limits depending on regulatory reporting thresholds [27].
Robustness evaluation assesses analytical method performance under deliberately varied conditions that may occur during routine use [27] [28] [30]. International Conference on Harmonisation guidelines recommend testing critical method parameters to identify potential sources of variability and establish operating ranges [27].
Critical parameters for chromatographic methods include mobile phase composition, pH, column temperature, flow rate, and injection volume [27] [30]. Systematic variation of these parameters within realistic ranges evaluates their impact on analytical performance [30]. Statistical designs such as fractional factorial experiments efficiently assess multiple factors simultaneously [27].
For Cilnidipine-d7 High-Performance Liquid Chromatography methods, typical robustness variations include ±2% mobile phase composition changes, ±0.2 pH unit variations, ±5°C temperature adjustments, and ±0.1 milliliter per minute flow rate modifications [30]. Each variation should demonstrate acceptable impact on method performance parameters including retention time, peak area, and resolution [30].
System suitability testing provides ongoing verification of analytical system performance [27] [28]. Critical system suitability parameters include theoretical plate count, asymmetry factor, resolution, and repeatability [27]. Acceptance criteria must be established based on method validation data and should ensure adequate analytical performance [27].